2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is an organic compound that features a triazole ring substituted with a chloromethylphenyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.
Substitution Reaction: The triazole ring is then substituted with a 3-chloro-2-methylphenyl group. This step may involve the use of a chloromethylphenyl halide and a base to facilitate the substitution.
Addition of the Propanol Moiety: The final step involves the addition of the propanol group to the triazole ring. This can be achieved through a nucleophilic addition reaction using an appropriate alcohol and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethylphenyl group can enhance the binding affinity of the compound to its target, while the propanol moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole: Lacks the propanol moiety, which may affect its solubility and bioavailability.
2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethanol moiety instead of propanol, which may influence its reactivity and interactions.
Uniqueness
2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to the combination of its triazole ring, chloromethylphenyl group, and propanol moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-9(13)5-4-6-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVHFPKEEUSEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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